molecular formula C13H15NO3 B13741488 N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide CAS No. 398453-25-3

N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide

Cat. No.: B13741488
CAS No.: 398453-25-3
M. Wt: 233.26 g/mol
InChI Key: STHLDCAVWACJKE-UHFFFAOYSA-N
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Description

N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide is a benzodioxole-containing acetamide derivative. Its structure comprises a 1,3-benzodioxole moiety (a fused benzene ring with two oxygen atoms in a dioxolane ring) attached to a butenyl chain (C₄H₇) via an enamine linkage, which is further connected to an acetamide group. This compound’s unique features include:

  • Hydrogen-bonding capacity: The acetamide’s N–H group enables intermolecular interactions, critical for crystallization and solubility.
  • Electron-rich benzodioxole: The 1,3-benzodioxol-5-yl group may influence electronic properties and biological activity.

Properties

CAS No.

398453-25-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)but-1-enyl]acetamide

InChI

InChI=1S/C13H15NO3/c1-3-4-11(14-9(2)15)10-5-6-12-13(7-10)17-8-16-12/h4-7H,3,8H2,1-2H3,(H,14,15)

InChI Key

STHLDCAVWACJKE-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC2=C(C=C1)OCO2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of palladium or other transition metal catalysts to facilitate reactions.

    Solvents: Selection of appropriate solvents such as dichloromethane or toluene to dissolve reactants and control reaction rates.

    Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Formation of benzodioxole-quinone derivatives.

    Reduction: Formation of saturated acetamide derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the modulation of microtubule assembly. It can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

Structure : Features a benzodioxole group linked to an ethyl chain substituted with a chloroacetamide (ClCH₂CONH–) .
Key Differences :

  • Substituent : The chloroacetamide introduces electronegativity, increasing reactivity in nucleophilic substitutions compared to the unsubstituted acetamide in the target compound.
  • Chain length and flexibility : The ethyl chain lacks conjugation, reducing rigidity compared to the butenyl group.

Crystallographic Behavior :

  • Forms two independent hydrogen-bonded chains via N–H···O interactions along the b-axis .
  • Bond lengths and angles align with standard values for similar acetamides (e.g., C=O: ~1.22 Å, N–H: ~0.89 Å) .

N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide

Structure : Combines a piperidine ring with benzyl and phenylacetamide groups .
Key Differences :

  • Heterocyclic core : The piperidine ring introduces basicity and 3D conformational flexibility, contrasting with the planar benzodioxole system.
  • Pharmacological profile: Such structures are often explored for central nervous system (CNS) activity, whereas benzodioxoles are linked to monoamine oxidase (MAO) interactions.

(±)-N-Ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine

Structure : A phenethylamine derivative with methylenedioxy and ethyl-methylamine groups .
Key Differences :

  • Backbone : Phenethylamine scaffold is associated with neurotransmitter activity (e.g., serotonin analogs), unlike the acetamide-based target compound.
  • Functional groups : The methylenedioxy motif is similar to benzodioxole but lacks the acetamide’s hydrogen-bonding capability.

Structural and Functional Analysis (Table 1)

Compound Core Structure Key Substituents Hydrogen Bonding Applications/Reactivity
Target compound Benzodioxole + butenyl Acetamide Likely N–H···O Unknown (structural analog data)
N-[2-(Benzodioxol)ethyl]-2-Cl-acetamide Benzodioxole + ethyl Chloroacetamide N–H···O chains Heterocycle synthesis
N-Benzylpiperidinyl-N-phenylacetamide Piperidine Benzyl, phenylacetamide Limited CNS drug candidates
(±)-N-Ethyl-α-methyl-MDPV analog Phenethylamine Methylenedioxy, ethyl-methyl None reported Neurotransmitter modulation

Research Implications and Gaps

  • Crystallography : The target compound’s butenyl group may alter packing efficiency compared to ethyl analogs. SHELX-based refinement (commonly used for small molecules) could resolve its crystal structure .
  • Reactivity : The absence of electron-withdrawing groups (e.g., Cl) may reduce electrophilicity at the acetamide carbonyl, impacting derivatization.
  • Biological activity : Benzodioxole derivatives often interact with cytochrome P450 or MAO enzymes; the butenyl-acetamide hybrid could modulate these pathways differently .

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